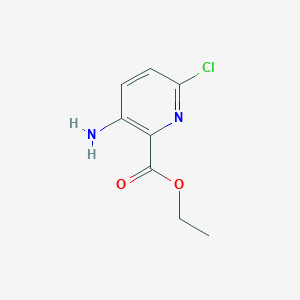

Ethyl 3-amino-6-chloropyridine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-amino-6-chloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)7-5(10)3-4-6(9)11-7/h3-4H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJWETQREORXMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Ethyl 3-amino-6-chloropyridine-2-carboxylate (CAS 1352200-86-2): Properties, Synthesis, and Applications in Drug Discovery

Abstract: This document provides a comprehensive technical overview of Ethyl 3-amino-6-chloropyridine-2-carboxylate, CAS 1352200-86-2. This highly functionalized pyridine derivative serves as a critical and versatile building block in modern medicinal chemistry and organic synthesis. Its strategic placement of amino, chloro, and ethyl ester functional groups offers multiple reaction pathways for the construction of complex molecular architectures. Notably, its classification as a "Protein Degrader Building Block" positions it as a key intermediate in the development of novel therapeutics, such as Proteolysis-Targeting Chimeras (PROTACs)[1]. This guide details its physicochemical properties, outlines a representative synthetic strategy, discusses its chemical reactivity, and covers essential safety and handling protocols for laboratory use.

Core Molecular Characteristics and Physicochemical Properties

This compound is a substituted pyridine characterized by a unique arrangement of electron-donating (amino) and electron-withdrawing (chloro, ester) groups. This electronic profile dictates its reactivity and utility in synthetic applications.

Caption: Chemical Structure of this compound.

The core properties of this compound are summarized below. It is important to note that while some data, such as molecular formula and weight, are definitive, other parameters like solubility are inferred from structurally related analogs due to a lack of specific experimental data in publicly available literature.

| Property | Value | Source(s) |

| CAS Number | 1352200-86-2 | [1][2] |

| Molecular Formula | C₈H₉ClN₂O₂ | [1][3] |

| Molecular Weight | 200.62 g/mol | [1] |

| Typical Purity | ≥95% - 97% | [1][3] |

| Appearance | White to off-white solid (inferred) | [4][5] |

| Solubility | Expected to be soluble in organic solvents (DCM, Chloroform, DMSO) with limited water solubility. | [4] |

| Storage Conditions | Store at room temperature or 2-8°C under inert gas, in a dry, tightly sealed container. | [1][5][6] |

Synthesis Strategy and Chemical Reactivity

While a specific, peer-reviewed synthesis for CAS 1352200-86-2 is not prominently documented, a logical and efficient synthetic route can be devised based on established principles of pyridine chemistry. The primary challenge in synthesizing this molecule is achieving the correct regiochemistry of the three distinct substituents on the pyridine ring.

A plausible approach involves a multi-step sequence starting from a commercially available, appropriately substituted pyridine precursor. The following workflow illustrates a representative strategy.

Caption: Representative synthetic workflow for the target compound.

Causality in Experimental Design

-

Step 1: Esterification: The initial step involves converting the carboxylic acid to its ethyl ester. A classic Fischer esterification using ethanol and a catalytic amount of strong acid (e.g., H₂SO₄) is chosen for its cost-effectiveness and simplicity. The reaction is driven to completion by using an excess of ethanol, which also serves as the solvent.

-

Step 2: Selective Amination: This is the critical regioselective step. The chlorine atom at the 6-position is more susceptible to Nucleophilic Aromatic Substitution (SNAr) than the one at the 2-position, which is sterically hindered by the adjacent ester group. Reacting the intermediate with a source of ammonia under controlled conditions allows for the selective replacement of the C6-chloro substituent with an amino group.

Representative Synthetic Protocol

This protocol is a representative example based on established chemical principles and should be optimized for specific laboratory conditions.

-

Esterification:

-

To a solution of 2,6-dichloropyridine-3-carboxylic acid (1.0 eq) in absolute ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0°C.

-

Heat the mixture to reflux (approx. 78°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction mixture to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 5 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2,6-dichloropyridine-3-carboxylate.

-

-

Selective Amination:

-

Dissolve the crude ester from the previous step in a suitable solvent such as dioxane in a sealed pressure vessel.

-

Add an ammonia source, such as a 7N solution of ammonia in methanol (5-10 eq).

-

Seal the vessel and heat to 80-100°C. The elevated temperature is necessary to facilitate the SNAr reaction.

-

Monitor the reaction by TLC or LC-MS. Upon completion, cool the vessel to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

-

Purify the residue using silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the final product, this compound.

-

Chemical Reactivity Profile

The molecule's utility stems from the orthogonal reactivity of its functional groups. This allows for sequential, selective modifications, making it a powerful scaffold in combinatorial chemistry and targeted synthesis.

Caption: Reactivity sites on the molecule.

-

The Amino Group: Acts as a nucleophile and a site for derivatization. It readily undergoes acylation to form amides, sulfonylation to form sulfonamides, or can be used in coupling reactions to build more complex structures.

-

The Chloro Group: The chlorine atom can be displaced by various nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of aryl, heteroaryl, or alkyl groups.

-

The Ethyl Ester: This group can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, which provides another handle for amide bond formation. Alternatively, it can be directly converted to an amide via aminolysis.

Applications in Drug Discovery and Research

The primary value of this compound lies in its role as a versatile intermediate for synthesizing biologically active compounds.

Core Application: Protein Degrader Building Block

This compound is explicitly categorized as a building block for protein degraders[1]. Protein-Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The structural features of this compound make it an ideal starting point or component for either the linker or one of the ligand moieties, providing the necessary vectors for chemical elaboration.

Scaffold for Medicinal Chemistry

The substituted pyridine motif is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound provides a pre-functionalized scaffold that allows researchers to rapidly generate libraries of related molecules for structure-activity relationship (SAR) studies[4]. By systematically modifying each of the three functional groups, chemists can fine-tune the pharmacological properties of a lead compound to optimize potency, selectivity, and pharmacokinetic profiles.

Safety, Handling, and Storage

As a laboratory chemical, proper handling procedures are essential to ensure safety. While specific GHS data for CAS 1352200-86-2 is not available, data from close structural isomers provides a strong basis for hazard assessment.

| Hazard Information (Based on Isomers) | Details | Source(s) |

| Signal Word | Warning | [4][5] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][5] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][5][7] |

Recommended Laboratory Practices

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, chemical safety goggles conforming to EN166 (EU) or OSHA standards, and chemical-resistant gloves (e.g., nitrile).[8]

-

Engineering Controls: Handle this compound exclusively in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[8]

-

Handling: Avoid contact with skin, eyes, and clothing. Prevent dust formation during weighing and transfer. After handling, wash hands and any exposed skin thoroughly.

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[7]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs.[7]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.

-

-

Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed molecular tool for advanced chemical synthesis. Its trifunctional nature offers a predictable and controllable platform for constructing complex molecules, making it invaluable for researchers in drug discovery, particularly in the burgeoning field of targeted protein degradation. Understanding its properties, reactivity, and handling requirements enables scientists to fully leverage its potential in developing the next generation of therapeutics.

References

-

Title: this compound, min 97%, 500 mg. Source: CP Lab Safety. URL: [Link]

-

Title: this compound, 95% Purity, C8H9ClN2O2, 1 gram. Source: CP Lab Safety. URL: [Link]

-

Title: this compound [CAS: 1352200-86-2]. Source: Ivy Fine Chemicals. URL: [Link]

- Title: US5283338A - Process for the preparation of 2-chloropyridines. Source: Google Patents.

-

Title: 3-aminopyridine. Source: Organic Syntheses Procedure. URL: [Link]

- Title: CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid. Source: Google Patents.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 1352200-86-2 [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Ethyl 6-amino-3-chloropyridine-2-carboxylate (1445322-60-0) for sale [vulcanchem.com]

- 5. ethyl 4-amino-6-chloronicotinate | 380626-81-3 [amp.chemicalbook.com]

- 6. CAS 1256819-09-6 | Ethyl 5-amino-6-chloropyridine-2-carboxylate - Synblock [synblock.com]

- 7. fishersci.fi [fishersci.fi]

- 8. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-amino-6-chloropicolinate

Introduction

Ethyl 3-amino-6-chloropicolinate is a substituted pyridine derivative that serves as a crucial building block in the synthesis of novel compounds within the pharmaceutical and agrochemical industries.[1][2] Its unique arrangement of an amino group, a chlorine atom, and an ethyl ester on the picolinic acid scaffold imparts specific reactivity and properties that are leveraged in the development of biologically active molecules. This guide provides a comprehensive overview of the known and predicted physicochemical properties of ethyl 3-amino-6-chloropicolinate, details the experimental protocols for their determination, and discusses the implications of these properties for its application in research and development.

Chemical Identity and Physical Properties

The fundamental identity of a compound is the bedrock of its characterization. The structural and basic physical information for ethyl 3-amino-6-chloropicolinate is summarized below.

| Property | Value | Source(s) |

| IUPAC Name | Ethyl 3-amino-6-chloropyridine-2-carboxylate | - |

| CAS Number | 1352200-86-2 | [3] |

| Molecular Formula | C₈H₉ClN₂O₂ | [3] |

| Molecular Weight | 200.62 g/mol | [3] |

| Appearance | Predicted to be a crystalline solid at room temperature | Inferred from[4] |

| Melting Point | Not experimentally determined; predicted to be a solid with a distinct melting point. | - |

| Boiling Point | No data available | [3] |

| Storage Conditions | 2-8°C, keep in a dark place under an inert atmosphere | [3] |

Expert Insight: The prediction of a crystalline solid state is based on the properties of the parent compound, 3-aminopyridine, which is a crystalline solid.[4] The presence of the chloro and ethyl carboxylate substituents would be expected to increase the molecular weight and likely raise the melting point compared to the parent amine. The specified storage conditions are critical for preventing degradation. The amino group can be susceptible to oxidation, and the overall structure could be sensitive to light and hydrolysis of the ester.

Molecular Structure and Characterization Workflow

A logical workflow is essential for the comprehensive physicochemical characterization of a compound like ethyl 3-amino-6-chloropicolinate. This process ensures that all critical parameters are determined, providing a complete profile for researchers.

Caption: Workflow for the characterization of ethyl 3-amino-6-chloropicolinate.

Experimental Protocols for Physicochemical Characterization

The following sections detail the methodologies for determining the key physicochemical properties of ethyl 3-amino-6-chloropicolinate.

Melting Point Determination

Rationale: The melting point is a fundamental property that provides an indication of purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid.

Protocol:

-

Ensure the sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a rate of 10-15°C per minute to quickly determine an approximate melting range.

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Using a fresh sample, heat at a slow rate (1-2°C per minute) through the expected melting range.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is molten. This range is the melting point.

Solubility Profiling

Rationale: Understanding the solubility in various solvents is critical for reaction setup, purification, formulation, and biological assays.

Protocol:

-

Add a known mass (e.g., 10 mg) of ethyl 3-amino-6-chloropicolinate to a vial.

-

Add a small, measured volume (e.g., 0.1 mL) of the desired solvent (e.g., water, ethanol, DMSO, chloroform).

-

Vortex or sonicate the mixture for a set period (e.g., 1-2 minutes).

-

Visually inspect for undissolved solid.

-

If the solid has dissolved, the compound is soluble at that concentration. If not, continue adding the solvent in measured increments until the solid dissolves or a practical volume limit is reached.

-

Express solubility quantitatively (e.g., in mg/mL or mol/L).

pKa Determination

Rationale: The pKa values will indicate the ionization state of the molecule at different pH values. The 3-amino group is expected to be basic, and the pyridine nitrogen is weakly basic. This information is crucial for understanding its behavior in biological systems and for developing analytical methods like HPLC.

Protocol (Potentiometric Titration):

-

Calibrate a pH meter using standard buffers.

-

Dissolve a precise amount of ethyl 3-amino-6-chloropicolinate in a co-solvent system (e.g., water/methanol) to a known concentration.

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Record the pH after each incremental addition of the acid.

-

Plot the pH versus the volume of titrant added.

-

The pKa can be determined from the half-equivalence point on the titration curve.

Spectroscopic and Spectrometric Analysis

Spectroscopic data provides confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃):

-

Aromatic Protons: Two doublets in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the two protons on the pyridine ring.

-

Amino Protons: A broad singlet (variable chemical shift) for the -NH₂ group.

-

Ethyl Ester Protons: A quartet (approx. 4.2-4.4 ppm) for the -OCH₂- group and a triplet (approx. 1.2-1.4 ppm) for the -CH₃ group.

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

Carbonyl Carbon: A signal around 165-170 ppm for the ester C=O.

-

Aromatic Carbons: Signals in the range of 110-160 ppm for the carbons of the pyridine ring.

-

Ethyl Ester Carbons: A signal around 60-65 ppm for the -OCH₂- group and a signal around 14-15 ppm for the -CH₃ group.

Protocol for NMR Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Filter the solution through a pipette with a cotton plug into a clean, dry NMR tube.

-

Acquire the spectrum on a suitable NMR spectrometer.

Infrared (IR) Spectroscopy

Predicted Key IR Absorption Bands (cm⁻¹):

-

N-H Stretching: 3300-3500 cm⁻¹ (two bands for the primary amine).

-

C-H Stretching (Aromatic): ~3000-3100 cm⁻¹.

-

C-H Stretching (Aliphatic): ~2850-2980 cm⁻¹.

-

C=O Stretching (Ester): ~1700-1730 cm⁻¹.

-

C=C and C=N Stretching (Aromatic Ring): ~1400-1600 cm⁻¹.

-

C-O Stretching (Ester): ~1100-1300 cm⁻¹.

-

C-Cl Stretching: ~700-850 cm⁻¹.

Mass Spectrometry (MS)

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 200, with an M+2 peak at m/z = 202 of approximately one-third the intensity, characteristic of the presence of one chlorine atom.

-

Key Fragmentation: Loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z = 155. Further fragmentation patterns typical of esters and aromatic amines would be expected.[5]

Synthesis, Reactivity, and Stability

Proposed Synthetic Route

A plausible synthesis of ethyl 3-amino-6-chloropicolinate can be envisioned starting from commercially available materials, leveraging established pyridine chemistry.

Caption: A generalized synthetic pathway to ethyl 3-amino-6-chloropicolinate.

A more specific approach could involve the synthesis of aminopicolinic acids followed by esterification.[6][7]

Reactivity Profile

The reactivity of ethyl 3-amino-6-chloropicolinate is governed by its three key functional groups:

-

3-Amino Group: This group can act as a nucleophile and can be acylated, alkylated, or used in coupling reactions. It also directs electrophilic substitution on the pyridine ring.

-

6-Chloro Group: The chlorine atom can be displaced by nucleophiles in nucleophilic aromatic substitution reactions, which is a common strategy for further functionalization.

-

Ethyl Ester: The ester can be hydrolyzed to the corresponding carboxylic acid or can undergo transesterification.

Stability Considerations

-

Thermal Stability: Picolinate esters generally exhibit good thermal stability, but prolonged exposure to high temperatures could lead to decomposition.[8]

-

Photostability: Chloropyridine derivatives can be susceptible to photodegradation.[9] Therefore, storage in amber vials or in the dark is recommended to maintain the integrity of the compound.

Applications in Drug Discovery and Development

Ethyl 3-amino-6-chloropicolinate is a valuable scaffold in medicinal chemistry. The presence of multiple functional groups allows for the systematic modification of the molecule to explore structure-activity relationships (SAR). The amino group can serve as a handle for attaching various side chains, while the chloro group provides a site for introducing diversity through nucleophilic substitution. This versatility makes it a key intermediate in the synthesis of compounds targeting a wide range of biological targets.

Safety and Handling

Based on available data for the hydrochloride salt and related compounds, ethyl 3-amino-6-chloropicolinate should be handled with care.

-

Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).[3]

-

Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, lab coat, safety glasses), and avoid inhalation, ingestion, and skin contact.

Conclusion

Ethyl 3-amino-6-chloropicolinate is a compound of significant interest for chemical synthesis. This guide has outlined its key physicochemical properties, provided detailed protocols for their experimental determination, and discussed its reactivity, stability, and applications. A thorough understanding of these characteristics is essential for its effective use in the laboratory and in the development of new chemical entities.

References

-

ResearchGate. (n.d.). Synthetic Approaches and Reactivity of 3-Aminothieno[2,3-b]pyridine Derivatives Review. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Frontier: Photochemical C3-Amination of Pyridines and the Role of 3-Aminopyridine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Aminopyridine: A Comprehensive Overview. Retrieved from [Link]

- A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (2025). Molecules, 10(4), 750-754.

- Beatty, A., & Bawa, R. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6(4).

-

PubChem. (n.d.). Ethyl 6-chloropicolinate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. Retrieved from [Link]

- Osarodion, O. P., & Ejodamen, O. T. (2021). Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H)-one Derivative. American Journal of Materials Synthesis and Processing, 6(1), 20-25.

- Beatty, A., & Bawa, R. (2012). Synthesis of Some Aminopicolinic Acids. University of Missouri-St. Louis.

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

University of Huddersfield Research Portal. (n.d.). Thermal analysis in oxidative and pyrolysis conditions of alkaline earth metals picolinates using the. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Ethyl 3-bromo-6-chloropicolinate, min 96%, 25 grams. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Ethyl 3-amino-6-methoxypicolinate. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

gsrs. (n.d.). ETHYL 6-CHLOROPICOLINATE. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Characterization of two hydroxytrichloropicolinic acids: Application of the one-bond chlorine-isotope effect in 13C NMR. Retrieved from [Link]

-

Sciforum. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]

-

PubMed. (n.d.). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Retrieved from [Link]

-

MDPI. (2021). Thermal Stability of Amorphous Solid Dispersions. Retrieved from [Link]

-

MDPI. (2019). Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. Retrieved from [Link]

-

PubMed. (n.d.). A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions. Retrieved from [Link]

Sources

- 1. Ethyl 3-amino-6-methoxypicolinate [myskinrecipes.com]

- 2. ethyl 4-amino-6-chloronicotinate | 380626-81-3 [amp.chemicalbook.com]

- 3. 1352200-86-2|Ethyl 3-amino-6-chloropicolinate|BLD Pharm [bldpharm.com]

- 4. Page loading... [guidechem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. "Synthesis of Some Aminopicolinic Acids" by Alicia Beatty and Ramadan Bawa [irl.umsl.edu]

- 7. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pure.hud.ac.uk [pure.hud.ac.uk]

- 9. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Spectral Data of Ethyl 3-amino-6-chloropyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-6-chloropyridine-2-carboxylate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs are present in a variety of biologically active compounds. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed analysis of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein is a synthesis of established principles of spectroscopy and comparative analysis with structurally related molecules, offering a robust predictive framework in the absence of comprehensive published experimental spectra.

Molecular Structure and Numbering

A clear understanding of the molecular structure is the foundation for interpreting its spectral data. The structure and atom numbering for this compound are presented below.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic protons on the pyridine ring, the protons of the ethyl ester group, and the protons of the amino group. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring. The electron-withdrawing nature of the chlorine atom and the ester group, and the electron-donating nature of the amino group, will cause characteristic shielding and deshielding of the ring protons.[1][2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | ~ 7.5 - 7.7 | Doublet (d) | ~ 8.0 - 9.0 |

| H-5 | ~ 6.8 - 7.0 | Doublet (d) | ~ 8.0 - 9.0 |

| -NH₂ | ~ 5.0 - 6.0 | Broad Singlet (br s) | - |

| -OCH₂CH₃ | ~ 4.3 - 4.5 | Quartet (q) | ~ 7.0 |

| -OCH₂CH₃ | ~ 1.3 - 1.5 | Triplet (t) | ~ 7.0 |

Rationale for Predicted Chemical Shifts and Splitting Patterns

-

Aromatic Protons (H-4 and H-5): The two protons on the pyridine ring are expected to appear as doublets due to coupling with each other. The H-4 proton is anticipated to be at a lower field (more deshielded) compared to the H-5 proton due to the anisotropic effect of the adjacent ester group and the influence of the nitrogen atom.[2][3]

-

Amino Protons (-NH₂): The protons of the primary amine are expected to appear as a broad singlet. The chemical shift can be variable and is dependent on concentration and solvent.[4]

-

Ethyl Ester Protons (-OCH₂CH₃): The methylene (-CH₂) protons are adjacent to an oxygen atom, causing them to be deshielded and appear as a quartet due to coupling with the three methyl (-CH₃) protons. The methyl protons will appear as a triplet due to coupling with the two methylene protons.[5]

Caption: Predicted ¹H NMR splitting patterns for this compound.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 90° pulse angle.

-

Set the relaxation delay to 5 seconds to ensure full relaxation of all protons.

-

Acquire 16 scans for a good signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum will show eight distinct signals, corresponding to the five carbons of the pyridine ring and the three carbons of the ethyl ester group. The chemical shifts are predicted based on the known effects of substituents on the pyridine ring.[6][7][8]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~ 165 - 170 |

| C-6 (Pyridine) | ~ 150 - 155 |

| C-2 (Pyridine) | ~ 145 - 150 |

| C-4 (Pyridine) | ~ 138 - 142 |

| C-3 (Pyridine) | ~ 120 - 125 |

| C-5 (Pyridine) | ~ 110 - 115 |

| -OCH₂CH₃ | ~ 60 - 65 |

| -OCH₂CH₃ | ~ 14 - 16 |

Rationale for Predicted Chemical Shifts

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to be the most deshielded, appearing at the lowest field.

-

Pyridine Ring Carbons: The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the substituents. C-2, C-3, and C-6, being directly attached to electron-withdrawing (Cl, CO₂Et) or electron-donating (NH₂) groups, will show significant shifts from the values of unsubstituted pyridine.[6][7] The carbon bearing the chlorine (C-6) and the carbons adjacent to the nitrogen (C-2 and C-6) are expected to be significantly deshielded. The carbon attached to the amino group (C-3) will be shielded relative to a similar unsubstituted carbon.

-

Ethyl Ester Carbons: The methylene carbon (-OCH₂) is deshielded due to its attachment to the oxygen atom. The methyl carbon (-CH₃) will be the most shielded carbon, appearing at the highest field.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer, observing at a frequency of approximately 100 MHz for ¹³C.

-

Acquisition Parameters:

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a 30° pulse angle to reduce the relaxation delay.

-

Set the relaxation delay to 2 seconds.

-

Acquire a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform with an exponential line broadening of 1.0 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent signal of CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Characteristic IR Absorption Bands

The IR spectrum of this compound will show characteristic absorption bands for the N-H bonds of the amino group, the C=O bond of the ester, and various vibrations of the substituted pyridine ring.[4][9][10]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450 - 3300 | N-H stretch (asymmetric and symmetric) | Primary Amine |

| 3100 - 3000 | C-H stretch (aromatic) | Pyridine Ring |

| 2980 - 2850 | C-H stretch (aliphatic) | Ethyl Group |

| 1720 - 1700 | C=O stretch | Ester |

| 1620 - 1580 | N-H bend (scissoring) | Primary Amine |

| 1580 - 1450 | C=C and C=N ring stretching | Pyridine Ring |

| 1300 - 1200 | C-O stretch (ester) | Ester |

| 1100 - 1000 | C-Cl stretch | Chloro Group |

| 850 - 750 | C-H out-of-plane bend | Pyridine Ring |

Rationale for Predicted Absorptions

-

N-H Stretching: Primary amines typically show two distinct bands in this region corresponding to the asymmetric and symmetric stretching vibrations.[4][10]

-

C=O Stretching: The ester carbonyl group gives a strong, sharp absorption band in the specified region.[9]

-

C=C and C=N Ring Stretching: The aromatic pyridine ring will have several characteristic stretching vibrations in the fingerprint region.[11]

-

C-O Stretching: The C-O single bond of the ester will have a strong absorption band.

-

C-Cl Stretching: The carbon-chlorine bond will exhibit a stretching vibration at lower wavenumbers.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan the sample over the range of 4000 to 400 cm⁻¹.

-

Co-add 16 scans to improve the signal-to-noise ratio.

-

Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) and subtract it from the sample spectrum.

-

-

Processing: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Predicted Mass Spectrum and Fragmentation Pattern

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₈H₉ClN₂O₂ = 200.62 g/mol ). Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M⁺ peak will be observed, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.[12]

Key Predicted Fragments:

| m/z Value | Possible Fragment Ion | Plausible Neutral Loss |

| 200/202 | [C₈H₉ClN₂O₂]⁺ | Molecular Ion (M⁺) |

| 172/174 | [M - C₂H₄]⁺ | Loss of ethene |

| 155/157 | [M - OC₂H₅]⁺ | Loss of ethoxy radical |

| 127/129 | [M - CO₂C₂H₅]⁺ | Loss of ethyl carboxyl radical |

| 78 | [C₅H₄N]⁺ | Pyridine fragment |

Rationale for Fragmentation

The fragmentation of the molecular ion is expected to proceed through several common pathways for esters and substituted pyridines.[13][14][15]

-

Loss of Ethoxy Radical: A common fragmentation pathway for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (•OCH₂CH₃).[13]

-

Loss of Ethene: A McLafferty rearrangement can lead to the loss of a neutral ethene molecule (C₂H₄).

-

Cleavage of the Ester Group: The entire ester group can be lost as a radical.

-

Ring Fragmentation: The pyridine ring itself can fragment, although this is generally less favorable than the loss of substituents.

Caption: A plausible mass spectrometry fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution in a suitable solvent (e.g., methanol) if using a liquid chromatography-mass spectrometry (LC-MS) system.

-

Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

-

Acquisition Parameters:

-

Set the ionization energy to 70 eV.

-

Scan a mass range of m/z 40 to 300.

-

Maintain the ion source temperature at approximately 200°C.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak, the M+2 peak, and the major fragment ions.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral data for this compound. By leveraging established spectroscopic principles and data from analogous structures, we have constructed a detailed and scientifically grounded prediction of its ¹H NMR, ¹³C NMR, IR, and MS spectra. The included experimental protocols offer a standardized approach for the acquisition of this data. This guide serves as a valuable resource for researchers in the fields of chemical synthesis and drug development, facilitating the characterization and utilization of this important chemical entity.

References

- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-733.

-

TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters? Retrieved from [Link]

-

Filo. (2025, April 1). The proton NMR chemical shifts of the hydrogens in pyridine are shown. Retrieved from [Link]

-

CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

MDPI. (n.d.). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]

- Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. Iraqi Journal of Science.

-

Scribd. (n.d.). IR Absorption Characteristics Chart. Retrieved from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

- Arnaudov, M., Ivanova, B., & Dinkov, Sh. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry, 2(4), 738-753.

- Malfara, M., Jansen, A., & Tierney, J. (n.d.).

-

Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

-

TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Retrieved from [Link]

-

ResearchGate. (n.d.). A reducing-difference IR-spectral study of 4-aminopyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectral Fragmentation Patterns of Deuterated Butyl and Ethyl Acetates: An Easy Microscale Isotopic Labeling Experiment. Retrieved from [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Retrieved from [Link]

-

Polish Academy of Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

National Institutes of Health. (n.d.). N-{(1Z)-1-[(6-Chloropyridin-3-ylmethyl)(ethyl)amino]-3-(3-chlorophenyl). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine, 2-chloro-. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, October 4). Proton NMR signals and rings. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

Sources

- 1. The proton NMR chemical shifts of the hydrogens in pyridine are shown. Th.. [askfilo.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. wikieducator.org [wikieducator.org]

- 11. chimia.ch [chimia.ch]

- 12. Pyridine, 2-chloro- [webbook.nist.gov]

- 13. tutorchase.com [tutorchase.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemguide.co.uk [chemguide.co.uk]

The Strategic Integration of Ethyl 3-amino-6-chloropyridine-2-carboxylate in the Landscape of Targeted Protein Degradation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Targeted protein degradation (TPD) has emerged as a transformative modality in drug discovery, offering the potential to address previously "undruggable" targets by harnessing the cell's own protein disposal machinery. At the heart of this approach lies the design of heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which orchestrate the ubiquitination and subsequent degradation of specific proteins of interest (POIs). The rational design of these degraders hinges on the selection of optimal chemical building blocks that can be efficiently synthesized and strategically functionalized. This technical guide provides a comprehensive exploration of Ethyl 3-amino-6-chloropyridine-2-carboxylate as a pivotal building block in the synthesis of potent protein degraders, with a particular focus on its role as a precursor to von Hippel-Lindau (VHL) E3 ligase ligands. We will delve into its physicochemical properties, strategic advantages in synthesis, and provide a detailed roadmap for its incorporation into a PROTAC scaffold, supported by field-proven insights and detailed experimental protocols.

Introduction to Targeted Protein Degradation and the Role of VHL

The ubiquitin-proteasome system (UPS) is a fundamental cellular process for maintaining protein homeostasis. E3 ubiquitin ligases, with over 600 members in humans, are key players in this system, responsible for recognizing specific substrate proteins and catalyzing their ubiquitination, marking them for degradation by the proteasome.[1] TPD leverages this endogenous system through the use of chimeric molecules that induce proximity between a target protein and an E3 ligase.[1][2]

The von Hippel-Lindau (VHL) E3 ligase is one of the most extensively utilized ligases in PROTAC design due to its well-characterized interaction with its endogenous substrate, the alpha subunit of the hypoxia-inducible factor (HIF-1α), and the availability of potent small-molecule ligands that mimic this interaction.[1][3] These ligands typically feature a core hydroxyproline scaffold that engages in key hydrogen bonding interactions within the VHL substrate-binding pocket.[3][4] The development of robust and versatile synthetic routes to these VHL ligands is therefore a critical endeavor in the field of TPD.

This compound: A Privileged Scaffold

This compound is a commercially available substituted pyridine derivative that has gained traction as a valuable starting material for the synthesis of complex molecules in medicinal chemistry. Its strategic importance as a protein degrader building block stems from the unique arrangement of its functional groups, which allows for a series of controlled and high-yielding chemical transformations.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of a building block is paramount for its effective utilization in a synthetic workflow.

| Property | Value | Source |

| Molecular Formula | C₈H₉ClN₂O₂ | [5][6] |

| Molecular Weight | 200.62 g/mol | [5][6] |

| CAS Number | 1352200-86-2 | [5][6] |

| Appearance | Off-white to yellow solid | - |

| Solubility | Soluble in common organic solvents such as DMSO, DMF, and DCM | General knowledge |

| Purity | Typically available at ≥95% purity | [7] |

Strategic Advantages of the Chloropyridine Moiety

The presence of the chlorine atom at the 6-position and the amino group at the 3-position of the pyridine ring offers several synthetic advantages:

-

Orthogonal Reactivity: The chloro and amino groups exhibit distinct reactivities, allowing for selective functionalization. The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, while the amino group can undergo acylation, alkylation, and diazotization.[8] This orthogonality is crucial for the stepwise construction of a complex molecule like a PROTAC.

-

Modulation of Electronic Properties: The electron-withdrawing nature of the pyridine nitrogen and the chlorine atom influences the reactivity of the entire molecule. This can be strategically exploited to control the regioselectivity of subsequent reactions.

-

Versatile Handle for Linker Attachment: The functional groups on the pyridine ring serve as convenient handles for the attachment of linkers, which are essential for connecting the VHL ligand to the warhead that binds the protein of interest.

Synthetic Pathway: From Building Block to VHL Ligand

The transformation of this compound into a potent VHL ligand involves a multi-step synthetic sequence. The following proposed pathway is based on established synthetic routes for analogous VHL ligands and highlights the key chemical transformations.[5][9][10]

Caption: Proposed synthetic pathway from this compound to a VHL ligand precursor.

Step-by-Step Synthetic Protocol (Proposed)

Step 1: Amide Coupling with Protected Hydroxyproline

The initial step involves the formation of an amide bond between the amino group of the pyridine building block and the carboxylic acid of a protected hydroxyproline derivative. This is a crucial step as the hydroxyproline moiety is essential for binding to VHL.[4]

-

Reaction: To a solution of this compound (1.0 eq) and (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (Boc-Hyp-OH, 1.1 eq) in anhydrous N,N-dimethylformamide (DMF), is added 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

-

Rationale: HATU is a highly efficient peptide coupling reagent that minimizes side reactions and racemization. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction. DMF is an excellent polar aprotic solvent for this type of transformation.

-

Work-up and Purification: The reaction mixture is stirred at room temperature for 12-16 hours. Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Step 2: Ester Hydrolysis

The ethyl ester of the pyridine ring is hydrolyzed to the corresponding carboxylic acid, which will serve as a handle for further functionalization.

-

Reaction: The product from Step 1 is dissolved in a mixture of tetrahydrofuran (THF) and water. Lithium hydroxide (LiOH, 2.0-3.0 eq) is added, and the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

Rationale: LiOH is a strong base that effectively hydrolyzes the ester without affecting the Boc protecting group or the amide bond. The use of a THF/water solvent system ensures the solubility of both the substrate and the reagent.

-

Work-up and Purification: The reaction mixture is acidified to pH 3-4 with dilute hydrochloric acid, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated to yield the carboxylic acid, which is often used in the next step without further purification.

Step 3: Amide Coupling for Linker Attachment

The newly formed carboxylic acid is coupled with an amine-containing linker, which will ultimately connect the VHL ligand to the warhead targeting the protein of interest.

-

Reaction: To a solution of the carboxylic acid from Step 2 (1.0 eq) and the desired amine-linker (1.1 eq) in DMF, is added N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq).

-

Rationale: The EDC/HOBt coupling system is another widely used method for amide bond formation. It is generally milder than HATU and is suitable for a broad range of substrates. The choice of linker is critical for the efficacy of the final PROTAC and needs to be optimized for each target.

-

Work-up and Purification: The reaction is stirred at room temperature for 16-24 hours. The work-up and purification are similar to Step 1.

Step 4: Final Deprotection (if necessary)

If the linker contains a protecting group, it is removed in the final step to yield the VHL ligand ready for conjugation to the warhead. For example, if a Boc-protected amine linker was used, it can be deprotected under acidic conditions.

-

Reaction: The protected VHL ligand-linker conjugate is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Rationale: TFA is a strong acid that efficiently cleaves the Boc protecting group.

-

Work-up: The reaction mixture is stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure to yield the final VHL ligand-linker conjugate.

Characterization and Validation of the Resulting Protein Degrader

Once the VHL ligand-linker conjugate is synthesized, it is coupled to a warhead that binds to the protein of interest to form the final PROTAC. The efficacy of the resulting degrader must then be rigorously evaluated through a series of bioassays.

Caption: Experimental workflow for the validation of a newly synthesized PROTAC.

Experimental Protocols

4.1.1. Western Blot Analysis for Protein Degradation

This is the most direct method to assess the ability of the PROTAC to induce the degradation of the target protein.[3][10]

-

Cell Culture and Treatment: Seed cells expressing the protein of interest in a suitable culture plate. Treat the cells with varying concentrations of the PROTAC for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Protein Transfer: Normalize the protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for the protein of interest, followed by an HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the extent of protein degradation. A loading control (e.g., GAPDH or β-actin) should be used to ensure equal protein loading.[10]

4.1.2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Co-IP is used to confirm that the PROTAC can induce the formation of a ternary complex between the protein of interest and the E3 ligase.[2]

-

Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against the protein of interest or the E3 ligase, coupled to protein A/G beads.

-

Washing and Elution: Wash the beads to remove non-specific binding proteins. Elute the protein complexes from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the protein of interest and the E3 ligase. An increased association between the two proteins in the presence of the PROTAC indicates ternary complex formation.

4.1.3. In Vitro Ubiquitination Assay

This assay directly measures the PROTAC-mediated ubiquitination of the target protein.[5][9]

-

Reaction Setup: Combine the purified protein of interest, the E3 ligase complex (e.g., VHL/Elongin B/Elongin C), E1 and E2 enzymes, ubiquitin, ATP, and the PROTAC in a reaction buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time.

-

Detection: Stop the reaction and analyze the ubiquitination of the protein of interest by Western blotting with an anti-ubiquitin antibody or an antibody against the target protein to observe the appearance of higher molecular weight ubiquitinated species.

Conclusion and Future Perspectives

This compound represents a strategically valuable and versatile building block for the synthesis of protein degraders, particularly those that recruit the VHL E3 ligase. Its inherent chemical features allow for a controlled and efficient synthetic route to potent VHL ligands. The ability to readily functionalize this scaffold provides a platform for the generation of diverse PROTAC libraries to optimize linker length and composition, a critical parameter for achieving potent and selective protein degradation.

As the field of targeted protein degradation continues to evolve, the demand for novel and readily accessible building blocks will undoubtedly increase. The principles and protocols outlined in this guide provide a solid foundation for researchers to leverage the potential of this compound in their drug discovery efforts, ultimately contributing to the development of new therapeutics for a wide range of diseases.

References

-

Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. (2024). PMC. [Link]

-

Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine pro. (2024). Semantic Scholar. [Link]

-

Ubiquitination Assay. Profacgen. [Link]

-

(PDF) Thioamide substitution to probe the hydroxyproline recognition of VHL ligands. (2018). ResearchGate. [Link]

-

Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. (2024). PubMed. [Link]

-

Assays and technologies for developing proteolysis targeting chimera degraders. (2020). PMC. [Link]

-

Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]

-

A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). (2023). PMC. [Link]

-

Thioamide substitution to probe the hydroxyproline recognition of VHL ligands. (2018). PubMed. [Link]

-

Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. (2022). Chemical Society Reviews. [Link]

-

Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. (2024). RSC Publishing. [Link]

-

Ethyl 6-amino-2-methoxypyridine-3-carboxylate, interplay of molecular and supramolecular structure. (2025). ResearchGate. [Link]

-

ChemInform Abstract: New Synthetic Routes to 3-, 5-, and 6-Aryl-2-chloropyridines. (2010). ResearchGate. [Link]

-

This compound, 95% Purity, C8H9ClN2O2, 1 gram. CP Lab Safety. [Link]

-

This compound, min 97%, 500 mg. CP Lab Safety. [Link]

Sources

- 1. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thioamide substitution to probe the hydroxyproline recognition of VHL ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 10. Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Exploration of Ethyl 3-amino-6-chloropyridine-2-carboxylate: A Computational Guide for Drug Discovery

This technical guide provides a comprehensive theoretical analysis of ethyl 3-amino-6-chloropyridine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of extensive experimental data for this specific molecule, this document serves as a predictive exploration using robust computational methodologies. The insights generated herein are intended to guide researchers, scientists, and drug development professionals in anticipating the molecule's physicochemical properties, reactivity, and potential as a scaffold in novel therapeutic agents.

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are a cornerstone of modern pharmacology, forming the structural core of numerous approved drugs. Their prevalence stems from their ability to engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, which are critical for molecular recognition at biological targets. The specific functionalization of the pyridine ring, as seen in this compound, can fine-tune the molecule's electronic and steric properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide will delve into the theoretical underpinnings of this molecule's structure and reactivity, providing a foundational understanding for its potential applications.

Proposed Synthesis and Spectroscopic Characterization

Postulated Synthesis Protocol

A feasible synthesis could involve the cyclization of a suitable enamine with an activated methylene compound, followed by chlorination and esterification. The amino group can be introduced via reduction of a nitro precursor or through amination of a suitable leaving group.

Step-by-step Proposed Synthesis:

-

Knoevenagel Condensation: Reaction of a suitable β-ketoester with cyanoacetamide in the presence of a base like piperidine to form a substituted 2-pyridone.

-

Chlorination: Treatment of the pyridone with a chlorinating agent such as phosphorus oxychloride (POCl₃) to introduce the chlorine atom at the 6-position.

-

Nitration: Introduction of a nitro group at the 3-position using a nitrating mixture (e.g., HNO₃/H₂SO₄).

-

Reduction: Reduction of the nitro group to an amino group using a reducing agent like tin(II) chloride (SnCl₂) or catalytic hydrogenation.

-

Esterification: Conversion of the carboxylic acid at the 2-position to the ethyl ester using ethanol in the presence of an acid catalyst.

Predicted Spectroscopic Signatures

Based on the functional groups present in this compound, the following spectroscopic characteristics are anticipated:

Table 1: Predicted FT-IR and NMR Data

| Spectroscopic Technique | Predicted Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Assignment |

| FT-IR | 3450-3300 | N-H stretching (amino group) |

| 3000-2850 | C-H stretching (aliphatic) | |

| 1720-1700 | C=O stretching (ester) | |

| 1620-1580 | C=C and C=N stretching (pyridine ring) | |

| 1300-1000 | C-O stretching (ester) | |

| 800-700 | C-Cl stretching | |

| ¹H NMR | 7.5-8.5 | Aromatic protons (pyridine ring) |

| 5.0-6.0 | -NH₂ protons | |

| 4.0-4.5 (quartet) | -OCH₂CH₃ | |

| 1.0-1.5 (triplet) | -OCH₂CH₃ | |

| ¹³C NMR | 165-175 | C=O (ester) |

| 110-160 | Aromatic carbons (pyridine ring) | |

| 60-70 | -OCH₂CH₃ | |

| 10-20 | -OCH₂CH₃ |

Theoretical and Computational Deep Dive

To gain a deeper understanding of the molecular properties of this compound, a comprehensive in-silico analysis was performed using Density Functional Theory (DFT).

Rationale for Computational Method Selection

DFT has emerged as a powerful tool in computational chemistry for its excellent balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to provide reliable results for a broad range of organic molecules, including heterocyclic systems[3]. The choice of a basis set is crucial for the accuracy of the calculations. A split-valence basis set, such as 6-311++G(d,p), which includes diffuse functions (++) and polarization functions (d,p), is well-suited for describing molecules with heteroatoms and potential for hydrogen bonding.

Computational Protocol

The following step-by-step protocol outlines the computational workflow for the theoretical analysis:

-

Molecular Structure Building: The 3D structure of this compound was built using molecular modeling software.

-

Geometry Optimization: The initial structure was optimized to its lowest energy conformation using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.

-

Frequency Calculation: Vibrational frequency calculations were performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to simulate the FT-IR spectrum.

-

NMR Chemical Shift Calculation: The ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory.

-

Electronic Properties Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated to determine the electronic band gap and analyze the molecule's reactivity.

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP was calculated and mapped onto the electron density surface to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.

References

An In-depth Technical Guide to the Reactivity of Ethyl 3-amino-6-chloropyridine-2-carboxylate

Abstract: Ethyl 3-amino-6-chloropyridine-2-carboxylate is a highly functionalized heterocyclic compound that serves as a versatile building block in modern medicinal chemistry and drug development.[1] Its strategic arrangement of three distinct functional groups—a nucleophilic aromatic amine, a halogenated site amenable to cross-coupling, and an ester moiety—presents a rich landscape of chemical reactivity. This guide provides a comprehensive analysis of the molecule's reactive centers, offering predictive insights into its behavior under various synthetic conditions. We will explore the causality behind chemoselective transformations, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and modifications of the amino and ester groups. Each section is grounded in established mechanistic principles and supported by detailed experimental protocols, designed to empower researchers in their synthetic planning and execution.

Molecular Profile and Strategic Importance

Structural and Physicochemical Properties

This compound (CAS No. 1352200-86-2) is a substituted pyridine derivative with the molecular formula C₈H₉ClN₂O₂ and a molecular weight of 200.62 g/mol .[1] The molecule's architecture is defined by an electron-deficient pyridine core, which is further influenced by the electronic properties of its substituents.

| Property | Value | Source |

| CAS Number | 1352200-86-2 | [1] |

| Molecular Formula | C₈H₉ClN₂O₂ | [1] |

| Molecular Weight | 200.62 | [1] |

| Appearance | Solid | - |

Significance as a Synthetic Intermediate

The true value of this molecule lies in its capacity for controlled, stepwise functionalization. The three primary reactive sites can be addressed with a high degree of orthogonality, allowing for the systematic construction of complex molecular scaffolds. This makes it an invaluable precursor in the synthesis of biologically active compounds, particularly in the development of kinase inhibitors and other targeted therapeutics where a substituted pyridine core is a common pharmacophore.

Analysis of Reactive Centers and Electronic Landscape

The reactivity of this compound is governed by the interplay of its three key functional groups. Understanding their individual electronic contributions is paramount to predicting which site will react under a given set of conditions.

Caption: Key reactive centers of the title compound.

-

C6-Chloro Group: The chlorine atom at the 6-position is the most prominent electrophilic site. The electron-withdrawing effect of the ring nitrogen atom, combined with the C2-ester group, significantly activates this position for nucleophilic aromatic substitution (SNAr).[2][3] This site is also an ideal handle for palladium-catalyzed cross-coupling reactions.

-

C3-Amino Group: The primary amine at the 3-position is a potent nucleophile and an electron-donating group. It can readily undergo reactions such as acylation, sulfonylation, and, most significantly, diazotization to form a diazonium salt, which is a versatile intermediate for Sandmeyer-type reactions.[4][5][6]

-

C2-Ethyl Carboxylate Group: The ester is the least reactive of the three primary groups under standard cross-coupling or nucleophilic substitution conditions. However, it can be selectively modified, typically under harsher conditions like strong acid or base, via hydrolysis to the carboxylic acid or amidation.[7]

Reactivity at the C6-Position: The Gateway for Molecular Elaboration

The C6-chloro position is the workhorse of this scaffold, providing a reliable entry point for introducing a wide array of substituents.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a fundamental transformation for this substrate. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient C6 carbon, forming a stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the chloride leaving group to restore aromaticity.[2][8] The stability of the Meisenheimer intermediate is enhanced by the delocalization of the negative charge onto the electronegative pyridine nitrogen, making this process highly favorable at the C2 and C6 (ortho and para) positions.[2]

Caption: General workflow for SNAr at the C6-position.

Typical Nucleophiles and Conditions:

| Nucleophile | Reagent Example | Product Type | Typical Conditions |

| Amine | R-NH₂ | 6-Amino-pyridine | K₂CO₃ or Cs₂CO₃, DMSO, 80-120 °C |

| Alkoxide | NaOR | 6-Alkoxy-pyridine | NaH, ROH (solvent), rt to 60 °C |

| Thiolate | R-SH | 6-Thioether-pyridine | K₂CO₃, DMF, 60-100 °C |

Protocol 3.1.1: General Procedure for SNAr with an Amine

-

To a solution of this compound (1.0 eq) in DMSO (0.2 M), add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).

-

Degas the reaction mixture by bubbling argon through it for 15 minutes.

-

Heat the mixture to 100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water (3x) and brine (1x).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry relies heavily on palladium-catalyzed reactions to form C-C and C-N bonds, and the C6-chloro position is an excellent substrate for these transformations.

The Suzuki-Miyaura reaction enables the formation of a C-C bond by coupling the aryl chloride with an organoboron reagent, typically a boronic acid or ester.[9][10] While aryl chlorides are less reactive than bromides or iodides, modern catalyst systems utilizing bulky, electron-rich phosphine ligands can efficiently facilitate this transformation.[9][11]

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Protocol 3.2.1.1: General Procedure for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and a ligand (e.g., SPhos, 10 mol%).

-

Add a solvent system, typically a mixture like dioxane/water (4:1).

-

Thoroughly degas the mixture.

-

Heat to 80-110 °C and stir until the starting material is consumed.

-

Cool to room temperature, dilute with an organic solvent, and filter through celite to remove palladium residues.

-

Perform an aqueous workup and purify by chromatography.

The Buchwald-Hartwig amination is a powerful method for C-N bond formation, coupling the aryl chloride with a primary or secondary amine.[12] This reaction is mechanistically similar to the Suzuki coupling but involves an amido-palladium intermediate.[13] The choice of ligand is critical for success, with sterically hindered biaryl phosphine ligands often providing the best results.[14][15]

Protocol 3.2.2.1: General Procedure for Buchwald-Hartwig Amination

-

Charge a dry reaction flask with a palladium precatalyst (e.g., G3-Xantphos, 2-5 mol%), the amine (1.2 eq), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq).

-

Add this compound (1.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add a dry, degassed solvent such as toluene or dioxane.

-

Heat the reaction mixture to 90-120 °C, monitoring for completion.

-

After cooling, quench the reaction carefully with water, and proceed with a standard aqueous workup and purification.

Transformations of the C3-Amino Group

The C3-amino group offers a secondary site for functionalization, which can be accessed either before or after modification at the C6 position.

Diazotization and Sandmeyer Reactions

The Sandmeyer reaction is a classic and robust method for replacing an aromatic amino group with a variety of substituents via a diazonium salt intermediate.[4][6] This transformation is particularly valuable as it introduces functionalities that are difficult to install by other means.

Caption: Workflow for the Sandmeyer reaction.

The reaction involves treating the amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form the diazonium salt. This highly reactive intermediate is then decomposed in the presence of a copper(I) salt (CuX) to yield the substituted product.[5][16]

Protocol 4.1.1: General Procedure for Sandmeyer Chlorination

-

Dissolve this compound (1.0 eq) in a solution of concentrated HCl and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous evolution of N₂ gas is expected.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Extract the product with an organic solvent, wash, dry, and purify.

Modifications of the Ethyl Carboxylate Group

While generally less reactive, the ester at the C2 position can be a useful handle for late-stage modifications.

Saponification

The most common transformation is hydrolysis (saponification) to the corresponding carboxylic acid. This is typically achieved under basic conditions using a reagent like lithium hydroxide or sodium hydroxide. The resulting carboxylate can then be used in amide couplings or other transformations.

Protocol 5.1.1: Ester Saponification

-

Dissolve the ester starting material (1.0 eq) in a mixture of THF and water (e.g., 3:1).

-

Add lithium hydroxide monohydrate (2.0-3.0 eq).

-

Stir the mixture at room temperature until the reaction is complete (typically 2-16 hours).

-

Remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH ~3-4 with 1M HCl.

-